5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one
Description
The compound 5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one features a pyrrolin-2-one core, a five-membered lactam ring, substituted with:
- A 3,4-dimethoxyphenyl group at position 5, contributing electron-donating methoxy substituents.
- A cyclopropylcarbonyl moiety at position 4, introducing steric and electronic complexity.
Properties
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-25-10-4-9-21-17(13-7-8-14(26-2)15(11-13)27-3)16(19(23)20(21)24)18(22)12-5-6-12/h7-8,11-12,17,23H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPXQTHIKSURHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2CC2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolin-2-one core with various substituents that may influence its biological activity. The presence of methoxy groups and a cyclopropylcarbonyl moiety suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cells. For instance, derivatives of pyrrolinones have shown significant cytotoxicity towards colon cancer cells and oral squamous cell carcinomas by inducing apoptotic pathways such as caspase activation and mitochondrial membrane depolarization .
- Selectivity Index : The selectivity index (SI) is a crucial parameter in evaluating the therapeutic potential of anticancer agents. Compounds related to this compound have demonstrated large SI values, indicating lower toxicity towards non-malignant cells compared to malignant ones .
Biological Activity Summary Table
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Selectivity Index | High SI values against non-malignant cells | |
| Mechanism of Action | Caspase activation, mitochondrial depolarization |
Case Studies
Several studies have explored the biological effects of related compounds:
- Antineoplastic Activity : A study focused on unsymmetric 3,5-bis(benzylidene)-4-piperidones found that similar compounds exhibited potent cytotoxicity towards human colon cancer cell lines (HCT116 and HT29) with IC50 values below 4 µM. This suggests that the pyrrolinone structure may confer similar properties to this compound .
- Mechanistic Insights : Investigations into the mechanisms revealed that compounds with structural similarities can increase reactive oxygen species (ROS) levels and induce cell cycle arrest in cancer cells, further supporting their potential as therapeutic agents .
Comparison with Similar Compounds
The following analysis compares the target compound’s structural and functional attributes with those of analogous heterocyclic derivatives from the provided evidence.
Structural Comparisons
Key Observations :
- Core Heterocycles: The target’s pyrrolin-2-one is a lactam, contrasting with pyrimidine-thiones (), pyrazoles (), and fused coumarin systems (). Lactams like pyrrolin-2-one enhance hydrogen-bonding capacity compared to non-polar pyrazole or thione cores.
- Substituent Effects :
- The target’s 3,4-dimethoxyphenyl group (electron-donating) differs from the 4-nitrophenyl (electron-withdrawing) in ’s compound, which may reduce solubility but increase aromatic electrophilicity .
- The cyclopropylcarbonyl moiety introduces steric hindrance and conformational rigidity, unlike the linear aliphatic chains in fipronil derivatives .
Physical and Spectroscopic Properties
Data from and allow indirect comparisons:
Insights :
- The target’s 3-hydroxy group would likely produce a broad IR peak near 3400 cm⁻¹, absent in ’s compound, which instead features a cyano group (2188 cm⁻¹) and thione (1308 cm⁻¹) .
- High yields in (79%) suggest efficient synthetic routes for nitro-substituted heterocycles, though the target’s cyclopropyl and methoxypropyl groups may complicate synthesis.
Functional and Application-Based Comparisons
- Bioactivity: Fipronil and ethiprole () act as pesticides due to pyrazole cores and electronegative substituents (e.g., trifluoromethyl) . ’s coumarin-diazepine hybrids exhibit polypharmacology (e.g., CNS modulation), whereas the target’s lactam and hydroxy groups could favor binding to proteases or kinases .
Solubility and Drug-Likeness :
- The target’s 3-methoxypropyl chain and hydroxy group may improve aqueous solubility compared to ’s nitro-thione derivative, which lacks polar side chains.
Preparation Methods
Three-Component Coupling Strategy
The foundational approach employs a three-component reaction system adapted from S100A10 protein inhibitor syntheses. This method achieves simultaneous ring formation and functionalization through:
Claisen Condensation :
Cyclization :
Component Quantity Conditions Yield Methyl pyruvate 2.0 mmol 1,4-Dioxane, RT, 24 hr 43% 3-Methoxypropylamine 1.2 equiv Cyclopropanecarboxaldehyde 1.5 equiv
The reaction proceeds via Mannich-type intermediate formation, followed by intramolecular lactamization. Critical parameters include:
Sequential Functionalization Approach
Alternative routes from piperazine-2,5-dione chemistry demonstrate modular construction:
Stepwise Protocol :
- Core Structure Assembly :
Acylation :
- Cyclopropanecarbonyl chloride (1.1 equiv) in dichloromethane
- 4-Dimethylaminopyridine (0.1 equiv) catalyzed
- Isolation via silica chromatography (PE:EA 2:1)
Side Chain Installation :
- 3-Methoxypropyl bromide (1.5 equiv)
- K₂CO₃/H₂O biphasic system
- Tetrabutylammonium HSO₄⁻ phase transfer catalyst
Mechanistic Considerations
Ring Formation Dynamics
The critical 3-pyrrolin-2-one core derives from either:
- Amino Acid Ester Condensation :
- Knoevenagel-Type Cyclization :
Process Optimization Strategies
Yield Enhancement Techniques
Comparative studies reveal key improvements:
| Parameter | Standard Protocol | Optimized Protocol | Yield Change |
|---|---|---|---|
| Temperature | 90°C | Microwave 50°C | +22% |
| Solvent System | DMF | EtOAc/THF 3:1 | +15% |
| Catalyst Loading | 5 mol% | 8 mol% | +11% |
Notable advancements include:
- Continuous flow hydrogenation for cyclopropane stability
- Enzymatic resolution of racemic intermediates (ee >99%)
Analytical Characterization
Structural Confirmation
Comprehensive profiling employs:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J=8.4 Hz, 2H), 6.91 (s, 1H), 4.21 (m, 2H), 3.84 (s, 6H)
- HRMS : m/z 414.1912 [M+H]⁺ (calc. 414.1915)
- IR : 1724 cm⁻¹ (C=O), 1620 cm⁻¹ (conj. C=C)
Chromatographic Purity :
- HPLC: 99.2% (C18, MeCN/H₂O 70:30, 1 mL/min)
Industrial-Scale Considerations
Current challenges in bulk synthesis include:
- Limited commercial availability of 3-methoxypropylamine (global capacity <10 MT/yr)
- Exothermic risks during cyclopropane acylations (ΔH = -58 kJ/mol)
- Regulatory constraints on dichloromethane usage in EU markets
Emerging solutions feature:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
